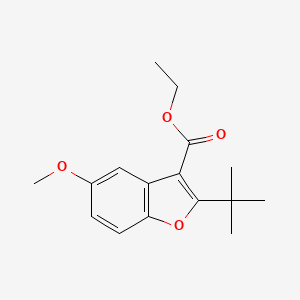

Ethyl 2-tert-butyl-5-methoxy-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-tert-butyl-5-methoxy-1-benzofuran-3-carboxylate, commonly known as EBMC, is a synthetic compound that belongs to the benzofuran family. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. EBMC has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

Renewable PET Synthesis

Ethyl 2-tert-butyl-5-methoxy-1-benzofuran-3-carboxylate's applications in scientific research span various fields, including renewable materials synthesis. A notable application involves its role in the production of biobased terephthalic acid precursors. This is achieved through Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans catalyzed by Lewis acid molecular sieves. The process underscores the chemical's potential in creating sustainable materials for industries, such as renewable PET synthesis, by providing a pathway to biobased alternatives for conventional petrochemicals (Pacheco et al., 2015).

Benzofuran Derivatives' Biological Activities

Research on benzofuran derivatives has explored their synthesis and biological activities. Ethyl 2-tert-butyl-5-methoxy-1-benzofuran-3-carboxylate serves as a foundational compound for synthesizing various benzofuran derivatives. These derivatives have shown promising in vitro anti-HIV activities, highlighting the compound's importance in medicinal chemistry and drug development efforts aimed at treating viral infections (Mubarak et al., 2007).

Advanced Polymer Materials

The chemical has also found applications in the synthesis of advanced polymer materials. For instance, its structural motifs are utilized in the development of water-soluble polymethacrylates through living anionic polymerization. This application demonstrates the compound's role in creating novel polymer materials with potential uses in biotechnology, drug delivery systems, and materials science (Ishizone et al., 2003).

Catalysis and Organic Synthesis

In the field of catalysis and organic synthesis, ethyl 2-tert-butyl-5-methoxy-1-benzofuran-3-carboxylate-related research has contributed to the development of highly active and efficient catalysts. These catalysts facilitate alkoxycarbonylation of alkenes, showcasing the compound's utility in enhancing the efficiency and selectivity of chemical synthesis processes. Such advancements are crucial for the chemical industry, impacting the production of various esters and acids from simple olefins (Dong et al., 2017).

properties

IUPAC Name |

ethyl 2-tert-butyl-5-methoxy-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O4/c1-6-19-15(17)13-11-9-10(18-5)7-8-12(11)20-14(13)16(2,3)4/h7-9H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXOZJLPVKCCCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-tert-butyl-5-methoxy-1-benzofuran-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2979625.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propionamide](/img/structure/B2979629.png)

![7-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-ethyl]-1,3-dimethyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2979631.png)

![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)propanamide](/img/structure/B2979637.png)

![Pyrrol-2(5H)-one, 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]-](/img/structure/B2979640.png)

![Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate](/img/structure/B2979642.png)

![5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979645.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2979647.png)